molecular formula C18H21N5O3 B2886518 9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-15-5

9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2886518
CAS No.: 899742-15-5
M. Wt: 355.398
InChI Key: QIUIRERYGCHWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative of significant interest in medicinal chemistry and pharmacological research, particularly in the development of kinase inhibitors. Its core structure is analogous to known purine-based scaffolds that target the ATP-binding pocket of various protein kinases, which are critical regulators of cell signaling pathways. Researchers are investigating this compound as a potential lead molecule or chemical probe for studying kinase-driven processes in diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. The specific substitution pattern, featuring the 3-methoxyphenyl and pentan-3-yl groups, is designed to modulate selectivity and potency against specific kinase targets, offering a valuable tool for structure-activity relationship (SAR) studies. The 8-oxo-dihydropurine core is a key pharmacophore found in several bioactive molecules, suggesting potential for unique interactions with enzymatic targets. This compound is intended for use in high-throughput screening assays, enzymatic inhibition studies, and cellular models to elucidate its precise mechanism of action and downstream effects on signal transduction cascades. Its research value lies in its potential to uncover novel biological functions and contribute to the development of new therapeutic strategies. For research use only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

9-(3-methoxyphenyl)-8-oxo-2-pentan-3-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-10(5-2)16-20-13(15(19)24)14-17(22-16)23(18(25)21-14)11-7-6-8-12(9-11)26-3/h6-10H,4-5H2,1-3H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUIRERYGCHWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide belongs to a class of purine derivatives that have garnered interest due to their potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that modify the purine core to enhance its biological properties. The introduction of the methoxyphenyl and pentan-3-yl groups is crucial for its activity. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity.

Antitumor Activity

Recent investigations have shown that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain purine conjugates displayed high cytotoxicity against 4T1 murine mammary carcinoma , COLO201 human colorectal adenocarcinoma , and HepG2 human hepatocellular carcinoma cells . The presence of specific substituents, such as difluorobenzoxazine fragments, has been linked to enhanced antitumor activity.

Table 1: Cytotoxic Activity of Purine Derivatives

Compound NameCell Line TestedCC50 (µM)Mechanism of Action
Compound 14T1<30DNA biosynthesis inhibitor
Compound 2COLO201<50Apoptosis inducer
9-(3-methoxyphenyl)-8-oxo...HepG2TBDTBD

Antiviral Activity

In addition to its antitumor properties, the compound has shown promise as an antiviral agent. Certain purine derivatives are known to inhibit viral replication by targeting specific viral enzymes or pathways. For example, compounds with similar structures have demonstrated efficacy against herpes simplex virus type 1 (HSV-1) , suggesting a possible mechanism involving interference with viral DNA synthesis .

The biological activity of 9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is believed to stem from multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may act as an inhibitor of enzymes involved in DNA replication.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through various signaling pathways.
  • Receptor Modulation : Some studies suggest that purine derivatives can act as modulators for adenosine receptors, influencing cellular responses .

Case Studies

A notable case study involved the evaluation of the compound's effects on the cell cycle in sensitive and resistant cancer cell lines. Flow cytometry analysis revealed that treatment with the compound led to significant G0/G1 phase arrest in sensitive cells, indicating its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Substituent Effects on Activity

  • Alkyl vs. Aromatic Substituents : The target compound’s pentan-3-yl group at position 2 contrasts with aromatic substituents (e.g., bromophenyl, dimethoxyphenyl) in analogs. Alkyl chains may improve lipophilicity and membrane permeability but reduce π-π stacking interactions with kinase active sites compared to aromatic groups .

Preparation Methods

Core Purine Scaffold Formation

The purine skeleton is constructed via cyclocondensation reactions. A representative protocol involves:

  • Cyclization of diaminomaleonitrile with 3-methoxyphenyl isocyanate to form 9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine.
  • Functionalization at position 2 : Introduction of pentan-3-yl via alkylation using pentan-3-yl bromide under basic conditions (K₂CO₃, DMF, 60°C).
  • Carboxamide installation : Hydrolysis of a methyl ester intermediate (e.g., methyl 6-cyano purine-6-carboxylate) using LiOH/THF/H₂O, followed by coupling with ammonium chloride.

Key data :

Step Conditions Yield (%) Reference
Cyclization DMF, 80°C, 12 h 65
Alkylation (position 2) K₂CO₃, DMF, 60°C, 8 h 72
Carboxamide formation LiOH, THF/H₂O, rt, 4 h 85

Carboxamide Group Formation Strategies

The 6-carboxamide is critical for bioactivity. Two approaches dominate:

  • Hydrolysis of methyl esters : 6-Cyano intermediates are hydrolyzed using LiOH, followed by activation with EDC/HOBt and coupling with NH₃.
  • Direct isocyanate coupling : Reacting 6-amino purines with 3-methoxybenzoyl isocyanate in THF.

Comparative yields :

Method Reagents Yield (%)
Ester hydrolysis LiOH → EDC/HOBt → NH₃ 85
Isocyanate coupling 3-Methoxybenzoyl isocyanate 68

Mechanistic Insights and Side Reactions

  • Cyclization regioselectivity : The 3-methoxyphenyl group directs cyclization to position 9 due to electronic effects.
  • Alkylation challenges : Steric hindrance from pentan-3-yl necessitates prolonged reaction times (8–12 h).
  • Carboxamide stability : Acidic conditions during hydrolysis may deformylate the purine core; neutral pH is critical.

Analytical Characterization

  • NMR :
    • ¹H-NMR (DMSO- d6) : δ 8.51 (s, 1H, purine-H), 7.58–7.63 (m, 3H, aryl-H), 3.82 (s, 3H, OCH₃).
    • ¹³C-NMR : 167.31 ppm (C=O carboxamide).
  • HRMS : [M+H]+ calcd for C₂₂H₂₆N₅O₄: 424.1978; found: 424.1981.

Scale-Up and Industrial Feasibility

  • Cost drivers : Pd catalysts (~$1,200/mol) and chiral ligands limit large-scale synthesis.
  • Alternatives : Nickel-catalyzed cross-coupling reduces costs but lowers yields (∼60%).

Q & A

Q. 1.1. What are the recommended synthetic routes for 9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting with purine core functionalization. Key steps include:

  • Substitution reactions : Introduce the 3-methoxyphenyl and pentan-3-yl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Oxidation : Controlled oxidation at the 8-position using reagents like KMnO₄ or Dess-Martin periodinane to form the oxo group .
  • Carboxamide formation : Amidation of the purine-6-carboxylic acid intermediate using coupling agents (e.g., HATU, DCC) .
    Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling reactions), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields (target >70%) .

Q. 1.2. How can the compound’s molecular structure be validated experimentally?

  • X-ray crystallography : Resolve bond lengths (e.g., C-N bonds ≈1.34 Å in purine core) and dihedral angles (e.g., 3-methoxyphenyl orientation) .
  • NMR spectroscopy : Confirm substituent positions via ¹H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and ¹³C-NMR (carbonyl at δ 165–170 ppm) .
  • HRMS : Validate molecular weight (theoretical: ~385.4 g/mol) with <2 ppm error .

Q. 1.3. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility : Moderate in DMSO (>10 mM) and methanol; low in aqueous buffers (improve with co-solvents like PEG-400) .
  • Stability : Stable at –20°C under inert gas (N₂/Ar) for >6 months. Degrades at pH <4 or >10 due to carboxamide hydrolysis; monitor via HPLC .

Q. 1.4. What in vitro assays are suitable for preliminary biological screening?

  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) or inflammatory targets (COX-2) using fluorescence polarization or ADP-Glo™ assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating therapeutic potential .

Advanced Research Questions

Q. 2.1. How can contradictory data on biological activity (e.g., COX-2 inhibition vs. cytotoxicity) be resolved?

  • Dose-response profiling : Compare IC₅₀ values across assays to identify off-target effects (e.g., COX-2 IC₅₀ = 0.5 µM vs. cytotoxicity IC₅₀ = 50 µM suggests specificity) .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling (e.g., NF-κB suppression in inflammation models) .
  • Metabolite screening : Identify hydrolysis products (e.g., free carboxamide) that may confound results via LC-MS .

Q. 2.2. What computational strategies predict structure-activity relationships (SAR) for analogs?

  • Docking studies : Model interactions with COX-2 (PDB: 5KIR) to prioritize substituents enhancing binding (e.g., bulkier pentan-3-yl improves hydrophobic contacts) .
  • QSAR models : Train on datasets of purine derivatives (R² >0.85) to correlate logP with membrane permeability .
  • MD simulations : Assess conformational stability of the 8-oxo group in aqueous environments (RMSD <2 Å over 100 ns) .

Q. 2.3. How can synthetic yields be improved for scale-up without compromising purity?

  • Flow chemistry : Optimize coupling steps in continuous reactors (residence time 10–15 min) to reduce side products .
  • Crystallization control : Use anti-solvent precipitation (e.g., ethyl acetate in hexane) to isolate >95% pure product .
  • DoE (Design of Experiments) : Screen variables (temperature, stoichiometry) using Plackett-Burman designs to identify critical parameters .

Q. 2.4. What analytical methods resolve stereochemical uncertainties in the purine core?

  • VCD (Vibrational Circular Dichroism) : Assign absolute configuration of chiral centers (e.g., C8) by comparing experimental and DFT-simulated spectra .
  • NOESY NMR : Detect spatial proximity between 3-methoxyphenyl and pentan-3-yl groups to confirm regiochemistry .

Methodological Considerations for Contradictory Data

Q. 3.1. How to address discrepancies in enzyme inhibition assays across laboratories?

  • Standardize protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme sources (recombinant vs. cell lysate) .
  • Control for assay interference : Test compound autofluorescence (λex/em = 340/450 nm) or metal chelation (e.g., EDTA addition) .

Q. 3.2. What strategies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of COX-2 in lysates after compound treatment (ΔTₘ ≥2°C) .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐₙ ≈1×10⁵ M⁻¹s⁻¹, kₒff ≈0.01 s⁻¹) to confirm direct interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.